molecular formula C24H28F4N2O9 B608813 Mal-amido-PEG4-TFP ester CAS No. 1807540-84-6

Mal-amido-PEG4-TFP ester

Cat. No.: B608813
CAS No.: 1807540-84-6
M. Wt: 564.49
InChI Key: LKZRDWRFDOPKGN-UHFFFAOYSA-N
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Description

Mal-amido-PEG4-TFP ester is a PEG linker containing a maleimide and TFP ester end group . It has a molecular weight of 564.5 g/mol and a molecular formula of C24H28F4N2O9 . It is used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of this compound involves the use of a maleimide and TFP ester end group . The maleimide groups are reactive with thiols between pH 6.5 and 7.5, and the TFP ester can react with primary amine groups . This makes it less susceptible to undergo hydrolysis compared to NHS ester .


Molecular Structure Analysis

The molecular structure of this compound consists of a PEG linker with a maleimide and TFP ester end group . The PEG linker increases the water solubility of a compound in aqueous media .


Chemical Reactions Analysis

The maleimide group in this compound is known for its ability to react specifically with sulfhydryl (-SH) groups . The TFP ester group can react with primary amines (-NH2) to form stable amide bonds . This makes it a useful tool in pharmaceutical research and development .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 564.48 and a molecular formula of C24H28F4N2O9 . It appears as a viscous liquid that is colorless to light yellow . It is soluble in DMSO, DCM, and DMF .

Scientific Research Applications

DNA Array Fabrication

  • Application : Mal-amido-PEG4-TFP ester, as a part of the tetrafluorophenyl (TFP) ester-terminated self-assembled monolayer (SAM), is used in the fabrication of DNA arrays on gold surfaces. This application leverages its ability to react with amine-containing molecules, forming a stable amide linkage, which is beneficial for biomolecule array fabrication. TFP SAMs show enhanced stability under basic conditions compared to N-hydroxysuccinimide (NHS) ester SAMs and are advantageous for creating high-density spotted arrays due to their hydrophobic nature. This method results in DNA arrays with greater surface density, reduced fluorescence background, and smaller spot radii (Lockett et al., 2008).

Synthesis of Amphiphilic Gels and Hydrogels

  • Application : In the synthesis of amphiphilic conetwork (APCN) gels and hydrogels of poly(β-amino esters) or poly(amido amine), this compound plays a crucial role. These polymers, synthesized via nucleophilic substitution reactions, are vital for biomedical applications due to their tunable degradability and controlled release behavior. Such materials demonstrate promising applications in controlled drug release and tissue engineering, showing triggered degradation and release in various environments (Bhingaradiya et al., 2017).

Gene Delivery

  • Application : The use of this compound in the field of gene delivery is exemplified in a study aiming for targeted gene delivery. Here, epidermal growth factor (EGF)-polyethylene glycol (PEG) chain was conjugated onto a poly(amido amine) (PAMAM) dendron using click chemistry. This method demonstrates the potential of this compound in creating multifunctional carriers for targeted gene delivery, offering improved efficiency in gene transfer to specific cell types (Yu et al., 2011).

Drug Release from Hydrogels

  • Application : this compound is instrumental in creating fast-forming, chemically crosslinked hydrogels for drug delivery. These hydrogels are prepared by an amidation reaction, and their properties can be controlled to modulate drug release. Such hydrogels, due to their tunable mechanical, degradation, and release properties, show potential as platforms for therapeutic agent delivery (Buwalda et al., 2019).

Amidation of Oligogalacturonides

  • Application : Amidation of methyl-esterified oligogalacturonides, a process important in the study of pectolytic enzymes, utilizes this compound. The reaction conditions optimized using techniques like MALDI-TOF MS, highlight the importance of this compound in producing partly and fully amidated products, useful in enzyme characterization studies (Alebeek et al., 2001).

Mechanism of Action

Target of Action

The primary targets of Mal-amido-PEG4-TFP ester are thiols and primary amine groups . The compound contains a maleimide group that is reactive with thiols, specifically between pH 6.5 and 7.5 . The TFP ester end group can react with primary amine groups .

Mode of Action

This compound interacts with its targets through chemical reactions . The maleimide group in the compound reacts with thiols to form a stable thioether bond . On the other hand, the TFP ester reacts with primary amine groups . These reactions allow for the site-specific conjugation of the compound to proteins .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the proteins it is conjugated to. By reacting with thiols and primary amine groups, the compound can modify proteins and potentially alter their function . .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG linker . The hydrophilic PEG chains increase the water solubility of the compound, which can enhance its bioavailability . Longer PEG chains have improved water solubility relative to shorter PEG chains .

Result of Action

The result of this compound’s action is the conjugation of the compound to proteins . This can lead to changes in the proteins’ function, potentially influencing cellular processes . The exact molecular and cellular effects would depend on the specific proteins that the compound is conjugated to.

Action Environment

The action of this compound is influenced by the pH of the environment . The maleimide group in the compound is reactive with thiols specifically between pH 6.5 and 7.5 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment .

Future Directions

Mal-amido-PEG4-TFP ester is widely used in pharmaceutical research and development due to its unique chemical properties . The maleimide group can be used to specifically target cysteine residues in proteins, allowing for site-specific conjugation of PEG to proteins . This suggests potential future directions in the development of targeted therapeutics .

Biochemical Analysis

Biochemical Properties

Mal-amido-PEG4-TFP ester plays a significant role in biochemical reactions due to its ability to form bio-conjugates . The Maleimides group in this compound is reactive with thiols between pH 6.5 and 7.5 . This allows it to interact with enzymes, proteins, and other biomolecules containing thiol groups, forming stable thioether bonds .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the formation of PROTACs . As a linker in PROTACs, this compound can influence cell function by enabling the degradation of specific target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. The TFP ester end group can react with primary amine groups , facilitating the attachment of the linker to a target protein. Meanwhile, the maleimide group can form stable bonds with thiols , allowing the attachment of an E3 ligase ligand. This dual functionality enables the formation of PROTACs that can recruit an E3 ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation .

Metabolic Pathways

The metabolic pathways involving this compound are related to its role in the formation of PROTACs

Subcellular Localization

The subcellular localization of this compound is likely to depend on the specific PROTACs it forms part of Its localization can influence its activity or function, potentially affecting the efficacy of the PROTACs

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F4N2O9/c25-16-15-17(26)23(28)24(22(16)27)39-21(34)4-7-35-9-11-37-13-14-38-12-10-36-8-5-29-18(31)3-6-30-19(32)1-2-20(30)33/h1-2,15H,3-14H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZRDWRFDOPKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F4N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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